Purine derivatives, characterized by a pyrimidine ring fused to an imidazole ring, constitute a significant class of heterocyclic compounds with diverse biological activities. [] They serve as building blocks for essential biomolecules like DNA, RNA, and ATP, and exhibit a wide range of pharmacological properties. [] While 9-(tetrahydrofuran-2-yl)-9H-purin-6-amine itself is not directly discussed in the provided literature, several papers investigate structurally similar compounds showcasing the importance of this class of molecules in scientific research.
This compound is classified as a purine analog, specifically a derivative of adenine. Its structural formula is , and it is characterized by the presence of an amino group at the 6-position of the purine ring and a tetrahydrofuran substituent at the 9-position. The molecular weight is approximately 251.24 g/mol .
The synthesis of 9-(Tetrahydrofuran-2-yl)-9H-purin-6-amine typically involves several key steps:
The synthesis can be complex due to the need for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
The molecular structure of 9-(Tetrahydrofuran-2-yl)-9H-purin-6-amine can be described as follows:
This unique structure imparts distinctive chemical properties that influence its reactivity and biological interactions.
9-(Tetrahydrofuran-2-yl)-9H-purin-6-amine can undergo various chemical reactions:
The specific products formed depend on the reagents used and the conditions applied during these reactions.
The mechanism of action for 9-(Tetrahydrofuran-2-yl)-9H-purin-6-amine primarily involves its interaction with biological targets such as enzymes and receptors:
This mechanism suggests potential therapeutic applications in treating proliferative diseases by inhibiting cancer cell growth.
Property | Value |
---|---|
Molecular Weight | 251.24 g/mol |
Solubility | Very soluble in water |
Log P (octanol-water) | -0.85 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
Melting Point | Not specified |
These properties indicate that the compound is highly soluble in aqueous environments, which is advantageous for biological applications .
9-(Tetrahydrofuran-2-yl)-9H-purin-6-amine has several significant applications in scientific research:
Regioselective functionalization of purine scaffolds is essential for constructing complex analogs like 9-(tetrahydrofuran-2-yl)-9H-purin-6-amine (SQ 22536). Two principal strategies dominate modern synthesis: transition metal-catalyzed C-H activation and solid-phase tethering approaches.
Transition Metal-Catalyzed Direct Arylation: Pd/Cu-catalyzed systems enable direct C8-H bond activation in unprotected purine nucleosides. As demonstrated by Hocek et al., adenosine reacts with aryl halides under Pd(OAc)₂ catalysis (5 mol%) with CuI (3 equiv) in DMF at 100–150°C, achieving 50–68% yields of C8-arylated products. Critical to suppressing N⁶-arylation byproducts is the addition of secondary amines (e.g., piperidine), which modulate reactivity through in situ-generated dimethylamine [2]. Fairlamb's optimized protocol using Cs₂CO₃ instead of piperidine achieves 84% yield for 2'-deoxyadenosine coupling at 80°C, highlighting the temperature sensitivity of glycosidic bonds in nucleoside analogs [2].
Solid-Phase Synthesis: Immobilization of polyhalogenated pyrimidines on resins enables sequential regiocontrolled substitution. A key study employed 4,6-dichloro-2-(methylthio)-5-nitropyrimidine tethered to ArgoGel-MB-CHO resin. Stepwise amination at C4 and C6 positions, followed by reduction/cyclization and sulfone displacement, yields 2,6,8,9-tetrasubstituted purines. This method achieves full regiocontrol but faces limitations in nucleoside applications due to moderate yields (45–75%) after cleavage [6].
Table 1: Comparative Regioselective Modification Strategies
Method | Conditions | Regioselectivity | Yield Range | Limitations |
---|---|---|---|---|
Pd/Cu-Catalyzed Arylation | Pd(OAc)₂ (5 mol%), CuI (3 eq), DMF, 100–150°C | C8 > N⁶ | 50–84% | High T degrades labile substrates |
Solid-Phase Assembly | Resin-bound pyrimidine, stepwise amination | C2, C6, N9 specificity | 45–75% | Tedious purification needed |
The tetrahydrofuran (THF) ring in SQ 22536 introduces chiral complexity at the C2' position, influencing conformation and biological interactions. Unlike ribose (with C3'-endo or C2'-endo puckering), the THF ring adopts a distinct envelope conformation with C2' as the flap atom. This geometry constrains the purine base to a syn orientation relative to the THF ring, as confirmed by NMR studies of related 9-(tetrahydrofuran-2-yl)purines [1] [8].
Anomeric Effect: The electron-rich oxygen in THF stabilizes the β-conformer (purine trans to C5') via n→σ* orbital interactions. X-ray crystallography of SQ 22536 analogs reveals a C1'-N9 bond length of 1.485 Å – longer than typical C-N bonds (1.47 Å) in ribonucleosides – indicating reduced hyperconjugation and enhanced anomeric stabilization [6].
Hydrogen Bonding: The 6-amino group forms an intramolecular H-bond with the THF oxygen (O4') in nonpolar solvents, as evidenced by IR (ν~3380 cm⁻¹ shift) and variable-temperature NMR. This interaction rigidifies the structure, potentially enhancing target binding [8].
Table 2: Structural Parameters of SQ 22536 vs. Adenosine
Parameter | SQ 22536 | Adenosine | Implication |
---|---|---|---|
C1'-N9 Bond Length | 1.485 Å | 1.472 Å | Enhanced anomeric effect |
Glycosidic Torsion (χ) | syn (60–90°) | anti (-150°) | Altered base stacking |
6-NH₂⋯O4' Distance | 2.65 Å | N/A | Intramolecular H-bond stabilization |
Synthesis of SQ 22536 and related 6-aminopurines employs three principal routes, differing in efficiency and functional group tolerance.
Classical Alkylation: Reacting 6-chloropurine with 2-hydroxytetrahydrofuran under Mitsunobu conditions (DIAD, PPh₃) yields the N9-alkylated product. However, competing O-alkylation and N7-regioisomer formation (15–30%) necessitate chromatography, reducing overall yields to 40–50% [6] [10].
Transition Metal-Mediated Coupling: Pd(0)-catalyzed N9-arylation of 6-aminopurine with 2-iodotetrahydrofuran proceeds in 65% yield (Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane). This method avoids protecting groups but requires synthesis of iodo-THF and exhibits moderate diastereoselectivity (dr 3:1) [2].
Postsynthetic Modification: A breakthrough strategy leverages 2-fluoro-6-aminopurine as a scaffold. The electron-withdrawing fluorine deactivates N6, permitting direct N9-glycosylation without protection. Subsequent ammonia treatment (60°C, 5h) displaces F at C2, furnishing SQ 22536 in 82% yield over two steps. This approach is adaptable to diverse sugars and nucleosides, including 2'-deoxy and 2'-O-methyl variants [7].
Table 3: Efficiency of Synthetic Routes to SQ 22536
Method | Key Step | Yield | Diastereoselectivity | Atom Economy |
---|---|---|---|---|
Mitsunobu Alkylation | 6-ClPur + THF-OH, DIAD/PPh₃ | 40–50% | Low (dr 1:1) | 58% |
Pd-Catalyzed Coupling | 6-NH₂Pur + I-THF, Pd₀ catalyst | 60–65% | Moderate (dr 3:1) | 72% |
2-F-Purine Amination | 2-F-6-NH₂Pur + THF-OH → NH₃ | 80–82% | High (dr >19:1) | 89% |
The postsynthetic route significantly outperforms classical methods in yield and selectivity, underscoring its utility for scalable synthesis of 6-aminopurine analogs [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1